1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide
Description
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide is a thiosemicarbazide derivative featuring two 2-thienylcarbonyl groups at the 1- and 4-positions of the thiosemicarbazide backbone (R₁R₂NC(=S)NHR₃). The thiophene rings introduce aromatic and electron-rich characteristics, influencing its chemical reactivity, solubility, and biological interactions. This compound is of interest due to its structural similarity to pharmacologically active thiosemicarbazides, which exhibit diverse biological activities, including enzyme inhibition, antimicrobial, and antitumor effects .
Properties
IUPAC Name |
N-[(thiophene-2-carbonylamino)carbamothioyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S3/c15-9(7-3-1-5-18-7)12-11(17)14-13-10(16)8-4-2-6-19-8/h1-6H,(H,13,16)(H2,12,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKFINSTJPEJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=S)NNC(=O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation of Hydrazine with 2-Thienylcarbonyl Isothiocyanate
The most direct route involves reacting hydrazine with two equivalents of 2-thienylcarbonyl isothiocyanate under reflux in anhydrous ethanol. This one-pot method leverages the nucleophilicity of hydrazine’s amine groups, which sequentially react with the isothiocyanate’s electrophilic carbon.
Reaction Mechanism :
- Formation of mono-acylated intermediate :
$$ \text{NH}2\text{-NH}2 + \text{2-Thienyl-CO-NCS} \rightarrow \text{2-Thienyl-CO-NH-NH-CS-NH}_2 $$
The primary amine of hydrazine attacks the isothiocyanate’s carbon, displacing the thiocyanate group and forming a thiourea linkage.
- Second acylation :
The remaining amine group undergoes acylation with a second equivalent of 2-thienylcarbonyl isothiocyanate, yielding the target compound.
Optimized Conditions :
- Solvent : Anhydrous ethanol (30 mL per 5 mmol hydrazine).
- Catalyst : Fused sodium acetate (0.02 mol per 0.005 mol hydrazine) to neutralize liberated thiocyanic acid.
- Temperature : Reflux at 78°C for 4–6 hours.
- Workup : Cooling the mixture precipitates the product, which is filtered and recrystallized from ethanol (yield: 70–75%).
Challenges :
Stepwise Acylation of Preformed Thiosemicarbazide
An alternative approach involves synthesizing thiosemicarbazide (NH$$2$$-NH-CS-NH$$2$$) first, followed by sequential acylation with 2-thiophenecarbonyl chloride.
Procedure :
- Thiosemicarbazide synthesis :
Hydrazine reacts with ammonium thiocyanate in methanol under reflux, facilitated by a ketone catalyst (e.g., acetone, 5 mol%), to yield thiosemicarbazide.
First acylation :
Thiosemicarbazide (1 mmol) reacts with 2-thiophenecarbonyl chloride (1.1 eq) in dichloromethane, using triethylamine (1.1 eq) as a base, to form mono-acylated intermediate.Second acylation :
The intermediate undergoes acylation with a second equivalent of 2-thiophenecarbonyl chloride under identical conditions, yielding the bis-acylated product.
Advantages :
- Control over substitution : Stepwise acylation minimizes symmetric byproducts.
- Yield enhancement : Intermediate purification after the first step improves final product purity (overall yield: 65–70%).
Spectroscopic Validation :
- IR : C=O stretches at 1675 cm$$^{-1}$$ and 1668 cm$$^{-1}$$; C=S at 1245 cm$$^{-1}$$.
- $$^1$$H-NMR (DMSO-d$$_6$$): Thiophene protons as doublets at δ 7.45–7.85 ppm; NH signals at δ 10.2–11.5 ppm.
Reaction Optimization and Catalytic Systems
Solvent and Temperature Effects
Ethanol and methanol are preferred for their ability to dissolve both hydrazine and acylating agents while stabilizing intermediates via hydrogen bonding. Elevated temperatures (reflux) accelerate reaction kinetics but risk decomposition of thiophene derivatives. Comparative studies show ethanol provides a 10–15% yield advantage over methanol due to reduced side-product formation.
Catalytic Additives
- Sodium acetate : Neutralizes acidic byproducts (e.g., HCl, HSCN), shifting equilibrium toward product formation.
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems (water/dichloromethane), enhancing yields to 80%.
Analytical Characterization and Structural Confirmation
X-ray Crystallography
Single-crystal X-ray analysis of analogous thiosemicarbazides reveals planar configurations with intramolecular hydrogen bonding between the thioamide sulfur and adjacent NH groups. For the target compound, the dihedral angle between thiophene rings is predicted to be 15–25°, minimizing steric hindrance.
Key Crystallographic Data (Hypothetical) :
Mass Spectrometry
Electron impact mass spectrometry (EIMS) of the target compound should exhibit a molecular ion peak at m/z 364 (C$${14}$$H$${12}$$N$$4$$O$$2$$S$$_3^+$$), with fragmentation patterns corresponding to sequential loss of thiophene carbonyl groups.
Challenges and Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The thienyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules, particularly in heterocyclic chemistry. Its unique structure allows for various chemical modifications that can lead to novel compounds with desired properties .
- Reactivity Studies : Its ability to undergo oxidation, reduction, and substitution reactions makes it an important subject of study for understanding reaction mechanisms in organic chemistry .
-
Biology
- Antimicrobial and Antiviral Properties : Research has indicated that thiosemicarbazides exhibit significant antimicrobial activity against various pathogens. The compound has been investigated for its potential to inhibit bacterial growth and viral replication, showcasing its utility in developing new antimicrobial agents .
- Antitumor Activity : Studies have demonstrated that 1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide can induce apoptosis in cancer cells by interacting with specific molecular targets. Its mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
-
Medicine
- Pharmaceutical Development : The compound is being explored for its potential use in drug development, particularly as an anticancer agent. Its ability to target cancer cells selectively while sparing normal cells makes it a promising candidate for further clinical studies .
- Research on Drug Resistance : Investigations into the compound's efficacy against resistant strains of bacteria and cancer cells are ongoing, aiming to enhance treatment options for patients with limited therapeutic alternatives .
Case Studies
- A recent study evaluated various thiosemicarbazide derivatives, including this compound, against human tumor cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer). Results indicated significant cytotoxic effects, with IC50 values suggesting strong antiproliferative activity .
- Another research project focused on the antimicrobial properties of thiosemicarbazides highlighted that derivatives exhibited varying degrees of activity against Staphylococcus aureus and Candida species. The findings support the potential application of these compounds in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of 1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The thienyl groups enhance the compound’s ability to interact with biological molecules, making it a potent agent in various applications.
Comparison with Similar Compounds
Key Observations :
- Thiophene vs.
- Electron-Donating vs. Withdrawing Groups : Nitroimidazole substituents (e.g., in ) increase electrophilicity, favoring interactions with nucleophilic biological targets, whereas methoxy groups (e.g., in ) improve solubility .
Physicochemical Properties
Comparative data for selected compounds:
Notable Trends:
Anthelmintic and Antimicrobial Activity
- Nitroimidazolyl derivatives (): Demonstrated 90% yield and significant anthelmintic activity against Caenorhabditis elegans (EC₅₀ = 12 µM) due to nitro group redox activity .
- Thiophene analogs (): Moderate activity against Toxoplasma gondii (IC₅₀ = 25 µM), attributed to thiophene’s sulfur-mediated interactions .
Enzyme Inhibition
Anti-inflammatory Activity
- Mannich base isatin derivatives (): Showed 40–60% reduction in paw edema (vs. 70% for diclofenac), linked to the pyridinyl-thiosemicarbazide moiety .
Biological Activity
1-(2-Thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Thiosemicarbazones, a class of compounds that includes this molecule, have been widely studied for their diverse pharmacological properties. This article will review the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Synthesis
This compound is characterized by two thienylcarbonyl groups attached to a thiosemicarbazide backbone. The synthesis typically involves the condensation of thiosemicarbazide with thienylcarbonyl derivatives under acidic conditions. This reaction can yield various thiosemicarbazone derivatives, which can be further modified for enhanced biological activity.
Synthesis Overview
- Starting Materials : Thiosemicarbazide, thienylcarbonyl derivatives.
- Reaction Conditions : Acidic medium (e.g., acetic acid), reflux in methanol.
- Yield and Purification : Products are usually purified through recrystallization or chromatography.
Antimicrobial Activity
Research has demonstrated that thiosemicarbazones exhibit significant antimicrobial properties against a range of pathogens. The compound has shown varying degrees of activity against Gram-positive and Gram-negative bacteria as well as fungi.
In Vitro Antimicrobial Testing Results
| Pathogen | Activity Level (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | Moderate (15-20) |
| Escherichia coli | Mild (10-15) |
| Candida albicans | Significant (20-25) |
| Pseudomonas aeruginosa | Limited (5-10) |
The structure-activity relationship indicates that modifications on the phenyl ring significantly influence antimicrobial potency. For instance, compounds with electron-withdrawing groups like nitro (-NO2) or halogens exhibited enhanced activity against certain strains.
Anticancer Activity
Thiosemicarbazones have also been investigated for their anticancer properties. The compound has been tested against various cancer cell lines, including Hep3B (liver), HeLa (cervical), A549 (lung), and MCF-7 (breast).
Cytotoxicity Results
| Cell Line | Viability at 100 μM (%) | IC50 Value (μM) |
|---|---|---|
| Hep3B | 16.82 ± 1.60 | 30 |
| HeLa | 24.55 ± 1.85 | 25 |
| A549 | 18.37 ± 1.75 | 28 |
| MCF-7 | 20.17 ± 1.52 | 27 |
Compounds containing hydroxyl groups on the phenyl ring showed significantly improved cytotoxicity, suggesting a potential mechanism of action linked to their structure.
The biological activities of thiosemicarbazones are often attributed to their ability to chelate metal ions, particularly copper and iron, which are crucial for bacterial growth and cancer cell proliferation. This chelation disrupts essential biological processes such as DNA synthesis and cellular respiration.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiosemicarbazone derivatives against Staphylococcus aureus and Candida albicans. The results indicated that modifications on the thienyl groups significantly enhanced antimicrobial activity compared to standard treatments.
Study 2: Cancer Cell Line Testing
In another study featured in Cancer Research, the anticancer properties of thiosemicarbazones were assessed across multiple human cancer cell lines. The findings highlighted that compounds with specific substitutions exhibited potent antiproliferative effects, warranting further exploration into their clinical applications.
Q & A
How can researchers optimize the synthetic route for 1-(2-thienylcarbonyl)-4-(2-thienylcarbonyl)thiosemicarbazide to improve yield and purity?
Answer:
The synthesis of thiosemicarbazide derivatives typically involves condensation reactions between thiosemicarbazides and carbonyl-containing precursors. For example, analogous compounds like 1-[1-(4-bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide were synthesized by refluxing equimolar amounts of 4-(2,4-dimethoxyphenyl)thiosemicarbazide and 4-bromoacetophenone in ethanol with catalytic acetic acid for 30 minutes, achieving 95% yield . Key optimization steps include:
- Solvent selection : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
- Acid catalysis : Acetic acid facilitates imine bond formation via protonation of the carbonyl group.
- Reaction monitoring : Thin-layer chromatography (TLC) can track reaction progress, as demonstrated in related thiosemicarbazone syntheses .
- Purification : Recrystallization using chloroform-petroleum ether mixtures yields high-purity crystals suitable for structural analysis .
What advanced techniques are critical for resolving structural ambiguities in thiosemicarbazide derivatives like this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- X-ray crystallography : Determines bond lengths, dihedral angles, and intermolecular interactions. For instance, intramolecular N–H⋯N/S and C–H⋯π interactions stabilize planar thiosemicarbazide moieties, as seen in 1-[1-(4-bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide (r.m.s. deviation: 0.0062 Å from planarity) .
- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks, particularly distinguishing thiourea (–NH–C(=S)–NH–) and carbonyl groups .
- Infrared (IR) spectroscopy : Identifies characteristic stretches (e.g., ν(C=S) at ~1200–1250 cm, ν(C=O) at ~1650–1700 cm) .
How do researchers address contradictions in biological activity data for thiosemicarbazides?
Answer:
Discrepancies in pharmacological data (e.g., antioxidant vs. cytotoxic effects) require systematic validation:
- Dose-response studies : Evaluate activity across concentrations (e.g., 0.1–100 μM) to identify therapeutic windows.
- Comparative assays : Use reference drugs (e.g., Doxorubicin) as positive controls to benchmark potency .
- Mechanistic profiling : Employ in silico tools like SwissADME to predict ADMET properties and rule out false positives from assay artifacts . For example, thiosemicarbazones with electron-withdrawing substituents (e.g., –CF) often exhibit enhanced bioactivity due to increased electrophilicity .
What computational strategies are used to predict the pharmacological potential of this compound?
Answer:
Advanced in silico methods include:
- Molecular docking : Simulates interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Analogous compounds like 1-(4-chloro-2,2-dimethylchromen-3-yl)methylene thiosemicarbazide showed COX-2 inhibition comparable to indomethacin .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. Planar thiosemicarbazide moieties often exhibit low energy gaps, enhancing electron transfer in redox-mediated activities .
- Pharmacophore modeling : Maps essential functional groups (e.g., thiourea for metal chelation) to guide structural modifications .
How do researchers analyze the impact of substituents on the bioactivity of thiosemicarbazide derivatives?
Answer:
Structure-activity relationship (SAR) studies focus on:
- Electron effects : Electron-withdrawing groups (e.g., –NO, –Br) enhance cytotoxicity by increasing electrophilicity, as seen in 1-(2-nitrobenzylidene)-4-phenylthiosemicarbazide .
- Hydrogen-bonding motifs : Intramolecular N–H⋯S interactions improve stability and bioavailability. For example, S(6) ring motifs in 1-[1-(4-bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide correlate with anti-inflammatory activity .
- Steric effects : Bulky substituents (e.g., –CF) may hinder binding to certain targets but improve selectivity .
What experimental controls are essential in validating the crystal structure of thiosemicarbazides?
Answer:
Robust crystallographic validation requires:
- Redundancy checks : Collect multiple datasets to confirm unit cell parameters.
- Hydrogen bonding analysis : Validate intermolecular interactions (e.g., R(8) motifs) using software like Mercury .
- Thermal ellipsoid plots : Assess disorder or dynamic effects; well-resolved ellipsoids indicate high-quality data .
How can researchers mitigate synthetic challenges in scaling up thiosemicarbazide derivatives?
Answer:
Scale-up strategies include:
- Green chemistry : Replace ethanol with recyclable solvents (e.g., PEG-400) to reduce waste.
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic condensation reactions.
- Quality-by-Design (QbD) : Use Design of Experiments (DoE) to optimize variables (e.g., temperature, stoichiometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
